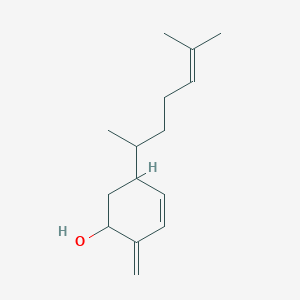
Hepta-4,6-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepta-4,6-dien-1-ol, also known as hepta-1,6-dien-4-ol, is an organic compound with the molecular formula C7H12O. It is a secondary alcohol characterized by the presence of two double bonds at positions 4 and 6 in the heptane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hepta-4,6-dien-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-butenal with allylmagnesium bromide, followed by hydrolysis to yield the desired product . Another method includes the rhodium-catalyzed enantioselective intramolecular hydroalkoxylation of allenes, which provides high yields and enantioselectivities .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher efficiency and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: Hepta-4,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield saturated alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: Hepta-4,6-dienal or hepta-4,6-dienoic acid.
Reduction: Heptane-1-ol.
Substitution: Hepta-4,6-dien-1-yl chloride or bromide.
Scientific Research Applications
Hepta-4,6-dien-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of hepta-4,6-dien-1-ol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of the compounds it forms. The presence of double bonds allows for additional reactivity, such as cycloaddition reactions, which can lead to the formation of cyclic structures with unique properties .
Comparison with Similar Compounds
Hepta-4,6-dien-1-ol can be compared with other similar compounds, such as:
Hepta-1,6-dien-4-ol: A structural isomer with similar reactivity but different physical properties.
Hepta-2,4-dien-1-ol: Another isomer with double bonds at different positions, leading to variations in reactivity and applications.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Properties
CAS No. |
55048-74-3 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
hepta-4,6-dien-1-ol |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2-4,8H,1,5-7H2 |
InChI Key |
WNWNZFFQYAFLGP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
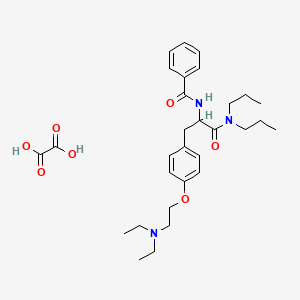
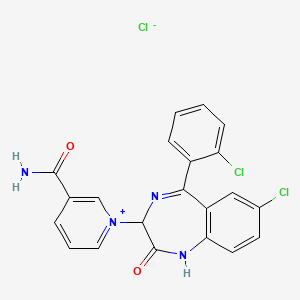
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)

![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
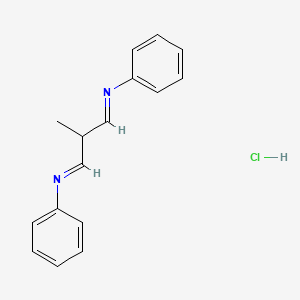

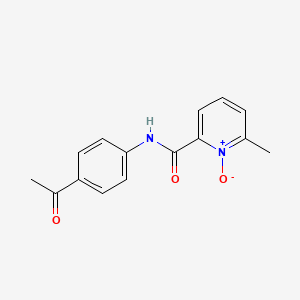

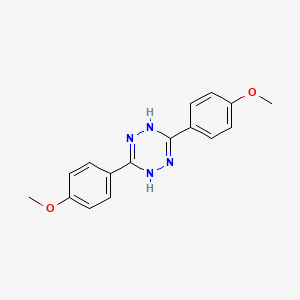

![Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane](/img/structure/B14631467.png)
